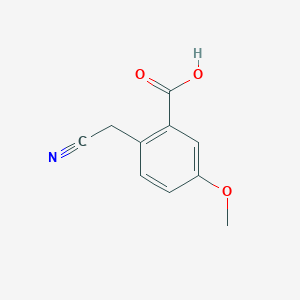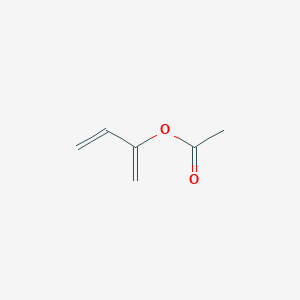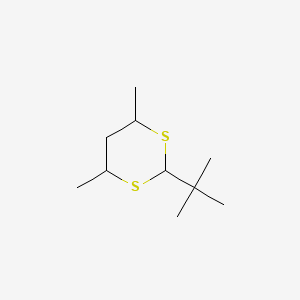
2-Tert-butyl-4,6-dimethyl-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4,6-dimethyl-1,3-dithiane is an organic compound with the molecular formula C10H20S2 and a molecular weight of 204.396 g/mol . It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by the presence of two sulfur atoms in a six-membered ring, along with tert-butyl and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane typically involves the reaction of 2,4-dimethyl-6-tert-butylphenol with sulfur sources under specific conditions. . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the dithiane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4,6-dimethyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a thiol or thioether.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithianes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Tert-butyl-4,6-dimethyl-1,3-dithiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane involves its interaction with molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl and dimethyl substituents but lacks the dithiane ring.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Another compound with similar substituents but a different core structure.
Uniqueness
2-Tert-butyl-4,6-dimethyl-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties and reactivity. The presence of sulfur atoms in the ring structure allows for unique interactions with metal ions and other molecules, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
53477-35-3 |
|---|---|
Formule moléculaire |
C10H20S2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
2-tert-butyl-4,6-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
MFVZIKOLBGYKSR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(SC(S1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



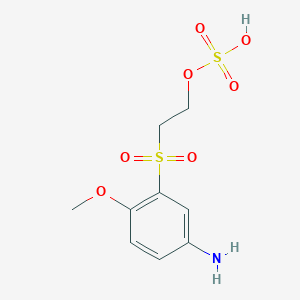

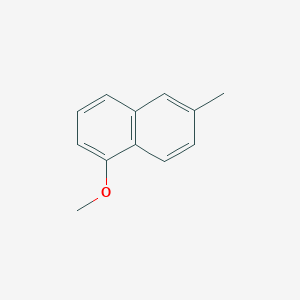
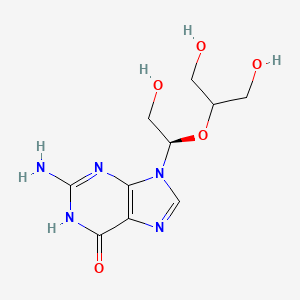

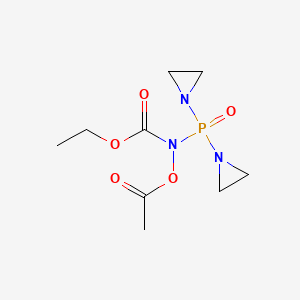

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)
